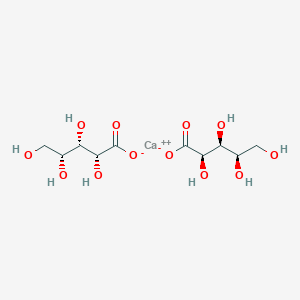![molecular formula C11H12ClN3O2 B8579642 Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of the triazole and pyridine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-1,2,4-triazole with a pyridine derivative in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while hydrolysis will yield the corresponding carboxylic acid .
Applications De Recherche Scientifique
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is used to study the biological activity of triazolopyridine derivatives.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Mécanisme D'action
The mechanism of action of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a thiadiazine ring fused to the triazole ring.
Uniqueness
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to the presence of the chlorine atom and the tert-butyl ester group, which confer specific chemical properties and reactivity . These features make it a valuable scaffold for the development of novel pharmacologically active compounds .
Propriétés
Formule moléculaire |
C11H12ClN3O2 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-8(12)9-14-13-6-15(9)5-7/h4-6H,1-3H3 |
Clé InChI |
GRKCWCZUYCFYCY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CN2C=NN=C2C(=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-Boc-[2-hydroxy-1-(4-iodophenyl)ethyl]-amine](/img/structure/B8579571.png)








![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)
![Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)

